Vasonatrin Peptide (VNP) Trifluoroacetate
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Overview
Description
Vasonatrin Peptide Trifluoroacetate is a synthetic chimera of atrial natriuretic peptide and C-type natriuretic peptide. This compound possesses the venodilating actions of C-type natriuretic peptide, the natriuretic actions of atrial natriuretic peptide, and unique arterial vasodilating actions not associated with either atrial natriuretic peptide or C-type natriuretic peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vasonatrin Peptide Trifluoroacetate is synthesized through solid-phase peptide synthesis. The sequence of Vasonatrin Peptide represents the 22 amino acids of C-type natriuretic peptide plus the 5 C-terminal amino acids of atrial natriuretic peptide . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Vasonatrin Peptide Trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Vasonatrin Peptide Trifluoroacetate undergoes various chemical reactions, including oxidation and reduction. The disulfide bridge between cysteine residues is particularly susceptible to redox reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Vasonatrin Peptide Trifluoroacetate include trifluoroacetic acid for cleavage from the resin, and oxidizing agents like hydrogen peroxide for forming disulfide bridges .
Major Products
The major products formed from these reactions include the oxidized form of Vasonatrin Peptide with intact disulfide bridges, which is crucial for its biological activity .
Scientific Research Applications
Vasonatrin Peptide Trifluoroacetate has a wide range of scientific research applications:
Endocrinology: Research on its role in regulating adipokine production and its effects on adipocytes.
Pharmacology: Investigations into its potential therapeutic applications for diabetic patients with ischemic heart disease.
Biochemistry: Studies on its interaction with natriuretic peptide receptors and the cGMP-PKG signaling pathway.
Mechanism of Action
Vasonatrin Peptide Trifluoroacetate exerts its effects primarily through the cGMP-PKG signaling pathway. It binds to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate levels. This activation of protein kinase G results in vasodilation, inhibition of endoplasmic reticulum stress, and reduction of oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Atrial Natriuretic Peptide: Primarily involved in natriuresis and vasodilation.
C-type Natriuretic Peptide: Known for its venodilating actions.
Uniqueness
Vasonatrin Peptide Trifluoroacetate is unique in that it combines the properties of both atrial natriuretic peptide and C-type natriuretic peptide, along with additional arterial vasodilating actions not seen in either parent peptide .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSOKNKKIFXBDJ-MUQIQXKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H199F3N36O38S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2979.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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